2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo-

Description

Properties

CAS No. |

54974-07-1 |

|---|---|

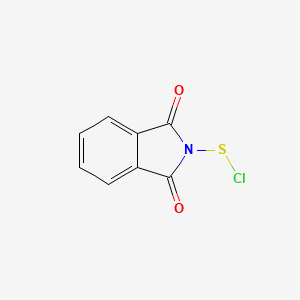

Molecular Formula |

C8H4ClNO2S |

Molecular Weight |

213.64 g/mol |

IUPAC Name |

(1,3-dioxoisoindol-2-yl) thiohypochlorite |

InChI |

InChI=1S/C8H4ClNO2S/c9-13-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H |

InChI Key |

AQKMFIZDSMHXQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)SCl |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonation of Isoindole Derivatives

- Starting Materials: Isoindole or isoindole derivatives serve as the core substrates.

- Reagents: Chlorosulfonic acid or thionyl chloride are commonly employed to introduce the sulfenyl chloride group.

- Reaction Conditions: Typically, the isoindole derivative is treated with chlorosulfonic acid under controlled temperature to effect chlorosulfonation, followed by conversion to the sulfenyl chloride. Alternatively, thionyl chloride can be used to convert sulfonyl precursors to sulfenyl chlorides under reflux conditions for several hours.

- Example: Treatment of isoindole with chlorosulfonic acid leads to sulfonyl chloride intermediates, which upon further reaction with thionyl chloride yield the target sulfenyl chloride compound.

Sulfenylation via Lithiation and Sulfenyl Chloride Transfer

- Procedure: Indole or isoindole derivatives are first lithiated at the C2 position using strong bases such as n-butyllithium at low temperatures (0 °C).

- Sulfenyl Chloride Source: The lithiated intermediate is then reacted with sulfenyl chloride reagents or thiotosylates to introduce the sulfenyl chloride group.

- Solvents: Dry tetrahydrofuran (THF) is commonly used as the reaction medium.

- Purification: The products are isolated by aqueous workup and purified by column chromatography.

- Advantages: This method allows for mild reaction conditions and good control over regioselectivity and functional group tolerance.

Industrial Scale Chlorosulfonation

- Scale-Up Considerations: Industrial production often employs continuous flow reactors to optimize yield and purity.

- Process Optimization: Reaction parameters such as temperature, reagent stoichiometry, and reaction time are finely controlled to maximize efficiency.

- Safety Measures: Due to the corrosive and reactive nature of chlorosulfonic acid and thionyl chloride, industrial processes incorporate rigorous safety protocols.

- Outcome: High-purity 2H-Isoindole-2-sulfenyl chloride is obtained with reproducible yields suitable for pharmaceutical intermediate applications.

| Preparation Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorosulfonation + Thionyl Chloride | Isoindole derivatives | Chlorosulfonic acid, Thionyl chloride | Controlled temp, reflux 4 h | ~90-98 | High yield, requires careful handling |

| Lithiation and Sulfenylation | Indole derivatives | n-Butyllithium, Sulfenyl chloride or thiotosylates | 0 °C to RT, dry THF | Moderate to high | Mild conditions, regioselective |

| Industrial Continuous Flow | Isoindole derivatives | Chlorosulfonic acid, Thionyl chloride | Optimized flow reactor | High | Scalable, consistent quality |

- The sulfenyl chloride group in 2H-Isoindole-2-sulfenyl chloride is highly reactive towards nucleophiles such as amines, alcohols, and thiols, enabling the synthesis of sulfenamide and sulfenyl ester derivatives, which are important in medicinal chemistry.

- The chlorosulfonation method is the most direct and widely used approach, but it requires careful control of reaction parameters to avoid over-chlorination or decomposition.

- Lithiation followed by sulfenyl chloride transfer offers a versatile alternative, allowing functionalization under milder conditions and with better regioselectivity, which is beneficial for complex molecule synthesis.

- Industrial methods focus on process safety and scalability, employing continuous flow techniques to maintain consistent product quality and high throughput.

- Comparative studies indicate that the choice of method depends on the desired scale, purity, and downstream application of the compound.

The preparation of 2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo- is primarily achieved through chlorosulfonation of isoindole derivatives followed by conversion to the sulfenyl chloride using thionyl chloride, or via lithiation of indole derivatives followed by sulfenyl chloride transfer. Industrial production leverages continuous flow reactors for optimized yield and safety. These methods provide access to a highly reactive sulfenyl chloride compound useful in organic synthesis and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl hypochlorothioite undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted isoindoline derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Reactivity and Mechanism

The primary reactivity of 2H-Isoindole-2-sulfenyl chloride is characterized by its ability to undergo nucleophilic substitution reactions. This includes:

- Formation of Sulfenamides : Reaction with amines leads to the formation of sulfenamides.

- Formation of Sulfenyl Esters : Interaction with alcohols results in sulfenyl ester derivatives.

- Hydrolysis : In the presence of water, it can hydrolyze to yield sulfenic acid.

These reactions are crucial for developing new materials and pharmaceuticals.

Pharmaceutical Chemistry

2H-Isoindole-2-sulfenyl chloride is utilized in the synthesis of various pharmaceutical compounds. Its ability to introduce sulfenyl groups into organic molecules makes it valuable for designing drugs with enhanced biological activity. For instance, it has been explored in the preparation of sulfenamide-based inhibitors for specific enzyme targets.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in creating complex molecules. Its unique structure allows for the development of various derivatives that can be tailored for specific applications in medicinal chemistry.

Material Science

In material science, this compound is investigated for its potential use in creating novel polymers and materials with specific properties. The incorporation of sulfenyl groups can modify the physical and chemical properties of materials, leading to advancements in coatings and adhesives.

Agricultural Chemicals

Research has indicated that derivatives of 2H-Isoindole-2-sulfenyl chloride may have applications as agrochemicals. Its reactivity can be harnessed to develop new pesticides or herbicides that target specific plant pathways.

Case Studies

Case Study 1: Synthesis of Sulfenamide-Based Anticancer Agents

A study demonstrated the use of 2H-Isoindole-2-sulfenyl chloride in synthesizing novel sulfenamide compounds that exhibited significant anticancer activity against various cancer cell lines. The mechanism involved the inhibition of specific proteins essential for cancer cell proliferation.

Case Study 2: Development of Functional Polymers

Another research project focused on using this compound to create functional polymers with enhanced thermal stability and chemical resistance. The resulting materials showed promise for applications in high-performance coatings.

Mechanism of Action

The mechanism of action of 1,3-dioxoisoindolin-2-yl hypochlorothioite involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester (CAS 22509-74-6)

- Structural Differences : Replaces the sulfenyl chloride (-SCl) with a carboxylic acid ethyl ester (-COOEt).

- Properties: Molecular formula C₁₁H₉NO₄, molecular weight 219.196 g/mol, logP 1.53 (moderate lipophilicity) .

- Reactivity : The ester group is less reactive toward nucleophiles compared to sulfenyl chloride, making it more stable under ambient conditions.

- Applications : Used in HPLC analysis, indicating compatibility with reverse-phase chromatography .

2H-Indol-2-one, 1,3-dihydro-3,3-diphenyl- (CAS 1922-79-8)

- Structural Differences : Substitutes the 1,3-dioxo groups with 3,3-diphenyl substituents.

- Properties: Molecular formula C₂₀H₁₅NO, molecular weight 285.34 g/mol. The bulky phenyl groups increase steric hindrance and likely enhance lipophilicity .

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)

- Structural Differences : Features a chlorinated and methylated indole core with a carboxylic acid group.

- Properties : Acidic functional group (pKa ~4-5 for similar carboxylic acids) enhances solubility in basic aqueous solutions .

- Reactivity : The carboxylic acid participates in acid-base reactions, unlike the sulfenyl chloride’s preference for nucleophilic substitutions.

2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride

- Structural Differences : Contains a sulfonyl chloride (-SO₂Cl) group and a fused benzo[cd]indole system.

- Reactivity : Sulfonyl chlorides are more stable but less reactive in nucleophilic substitutions compared to sulfenyl chlorides. The fused aromatic system increases molecular weight and may reduce solubility .

Data Table: Key Properties of Target and Comparable Compounds

Key Research Findings

- Functional Group Impact : Sulfenyl chloride derivatives exhibit higher electrophilicity than sulfonyl chlorides or esters, enabling applications in polymer crosslinking or bioconjugation .

- Steric and Electronic Effects : Bulky substituents (e.g., diphenyl groups) reduce reactivity but enhance thermal stability, whereas electron-withdrawing groups (e.g., dioxo) increase solubility in polar solvents .

- Analytical Compatibility : Reverse-phase HPLC methods are effective for analyzing isoindole derivatives, as demonstrated for the ethyl ester analog .

Notes and Limitations

- Limited data on the target compound’s physical properties (e.g., melting point, solubility) necessitate further experimental characterization.

- Safety and handling guidelines for the sulfenyl chloride derivative are unavailable in the provided evidence, warranting caution in laboratory use.

This comparison underscores the structural and functional diversity within isoindole/indole derivatives, highlighting the target compound’s unique reactivity profile. Further studies are needed to explore its synthetic and industrial applications.

Biological Activity

2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo- (CAS No. 54974-07-1) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

Molecular Formula: CHClNOS

Molecular Weight: 213.641 g/mol

SMILES: C1C2=CC=CC=C2CN1S(=O)(=O)Cl

The compound features a sulfenyl chloride functional group, which is significant in its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of 2H-Isoindole-2-sulfenyl chloride has been limited, but available studies indicate several promising areas:

Antitumor Activity

A study highlighted the structure-activity relationship (SAR) of isoindole derivatives, suggesting that modifications to the isoindole core can enhance antitumor efficacy. While specific data on this compound's IC values against cancer cell lines are sparse, related compounds have shown significant cytotoxicity, indicating potential for further exploration .

The proposed mechanisms of action for isoindole derivatives typically involve:

- Inhibition of cell proliferation: Similar compounds have demonstrated the ability to induce apoptosis in cancer cells.

- Interference with signaling pathways: Compounds like 2H-Isoindole derivatives may disrupt pathways critical for cancer cell survival and proliferation.

Case Studies

-

Anticancer Potential

- A comparative study of isoindole derivatives indicated that modifications to the sulfenyl chloride group could enhance cytotoxic effects on specific cancer cell lines. Although direct studies on 2H-Isoindole-2-sulfenyl chloride are lacking, related compounds with similar structures have shown promising results .

- Antimicrobial Activity

Data Table: Biological Activity Comparisons

| Compound Name | Biological Activity | IC (µg/mL) | Mechanism |

|---|---|---|---|

| Isoindole Derivative A | Antitumor | 1.61 ± 1.92 | Apoptosis induction |

| Isoindole Derivative B | Antimicrobial | N/A | Cell wall synthesis inhibition |

| 2H-Isoindole-2-sulfenyl chloride | Unknown | N/A | Potentially similar to above |

Q & A

Basic: What are the common synthetic routes for preparing 2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo-?

Answer:

The compound is typically synthesized via chlorosulfonation of precursor molecules. For example:

- Chlorosulfonic Acid Method : Reacting a hydroxyl-substituted isoindole derivative with chlorosulfonic acid at controlled temperatures (e.g., 0°C for 1 hour, followed by room temperature for 2 hours). The crude product is precipitated in ice water and purified via filtration .

- Trifluoromethanesulfonate Route : Using trifluoromethane sulfonyl chloride with naphthalene dicarboximide derivatives under anhydrous conditions. This method emphasizes stoichiometric control to minimize side reactions .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Key precautions include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors, as the compound may release toxic gases (e.g., HCl) during reactions .

- Waste Disposal : Segregate waste and transfer to certified chemical disposal services to avoid environmental contamination .

Advanced: How can reaction yields be optimized during acylation reactions involving this sulfenyl chloride?

Answer:

Optimization strategies include:

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the sulfenyl chloride, improving nucleophilic substitution efficiency .

- Temperature Control : Maintain low temperatures (0–5°C) during initial reaction stages to suppress side reactions. Gradual warming to room temperature ensures completion .

- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates and improve reagent solubility .

Advanced: What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for sulfenyl chloride groups (e.g., δ 120–130 ppm for sulfur-bound carbons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid-state reactions .

Advanced: How do contradictory data in synthesis protocols (e.g., yields or purity) arise, and how can they be resolved?

Answer:

Contradictions often stem from:

- Reagent Purity : Impurities in starting materials (e.g., hydroxyl-substituted precursors) reduce yields. Use HPLC-grade reagents and pre-purify intermediates .

- Reaction Scale : Small-scale reactions may show higher yields due to better temperature control. Scale-up requires adjusted cooling rates and stirring efficiency .

- Workup Methods : Differences in precipitation (e.g., ice water vs. brine) impact purity. Recrystallization in ethanol/water mixtures enhances crystallinity .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

- Acylating Agent : Reacts with amines or alcohols to form sulfonamides or sulfonate esters, pivotal in peptide modification .

- Heterocycle Synthesis : Serves as a building block for isoindole-derived pharmacophores, such as kinase inhibitors or antimicrobial agents .

Advanced: What mechanistic insights explain its reactivity as an electrophile in nucleophilic substitutions?

Answer:

The sulfenyl chloride group (-SCl) acts as a strong electrophile due to:

- Polarization : The sulfur-chlorine bond is highly polarized, facilitating chloride displacement.

- Stabilization of Transition State : Resonance stabilization from the adjacent 1,3-dioxo group enhances reactivity toward nucleophiles (e.g., amines, thiols) .

Basic: How should researchers mitigate hazards associated with its decomposition products?

Answer:

- Gas Scavengers : Use alkaline traps (e.g., NaOH solution) to neutralize HCl gas released during hydrolysis .

- Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent moisture-induced decomposition .

Advanced: What computational methods support the design of derivatives with enhanced stability?

Answer:

- DFT Calculations : Predict thermodynamic stability of derivatives by analyzing frontier molecular orbitals (HOMO/LUMO gaps) .

- Molecular Dynamics (MD) : Simulate solvation effects to optimize substituent placement for aqueous solubility .

Advanced: How does steric hindrance from substituents influence its reactivity in coupling reactions?

Answer:

Bulky groups (e.g., aryl or tert-butyl) at the 1,3-dioxo position:

- Reduce Reaction Rates : Slow nucleophilic attack due to steric shielding of the sulfenyl chloride site.

- Enhance Selectivity : Favor reactions with smaller nucleophiles (e.g., methylamine over aniline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.